molecular formula C11H16Cl2N2O B13772076 2'-Chloro-2-(ethylamino)-6'-methylacetanilide, hydrochloride CAS No. 77966-59-7

2'-Chloro-2-(ethylamino)-6'-methylacetanilide, hydrochloride

Cat. No.: B13772076
CAS No.: 77966-59-7
M. Wt: 263.16 g/mol
InChI Key: PQOUEADWXGNXAH-UHFFFAOYSA-N
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Description

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride: is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aniline group, an oxoethyl group, and an ethylazanium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-methylaniline, which can be synthesized from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction . The intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group, followed by quaternization with ethyl chloride to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chloro group on the aniline ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide and are conducted in polar solvents like ethanol or water.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of chloro-substituted aniline derivatives on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. For example, they may be investigated for their antimicrobial or anticancer activities.

Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride involves its interaction with specific molecular targets. The chloro-substituted aniline group can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethyl group may also play a role in binding to active sites or altering the compound’s overall reactivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: What sets [2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium chloride apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of both a chloro-substituted aniline and an oxoethyl group allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

77966-59-7

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-ethylazanium;chloride

InChI

InChI=1S/C11H15ClN2O.ClH/c1-3-13-7-10(15)14-11-8(2)5-4-6-9(11)12;/h4-6,13H,3,7H2,1-2H3,(H,14,15);1H

InChI Key

PQOUEADWXGNXAH-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-]

Origin of Product

United States

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